N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide
Description
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a morpholine ring, a thiophene moiety, and a nitrobenzene sulfonamide group. This compound’s structure combines heterocyclic and electron-withdrawing components, which are often leveraged in medicinal chemistry to modulate pharmacokinetic properties and target interactions.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c20-19(21)13-3-1-4-14(11-13)26(22,23)17-12-15(16-5-2-10-25-16)18-6-8-24-9-7-18/h1-5,10-11,15,17H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSPGNOIZVFXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and catalysts such as ytterbium(III) triflate, with microwave-dielectric heating to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Data Tables
Table 1: Antimicrobial Activity of Selected Analogs
Biological Activity
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory and antimicrobial agent, among other pharmacological properties. Below is a detailed exploration of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a morpholine ring, a thiophene moiety, and a nitro-substituted benzene sulfonamide structure, which contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, attributed to their ability to inhibit bacterial folate synthesis.
2. Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory pathway. This inhibition can lead to reduced production of prostaglandins, mediators of inflammation.
3. Antitumor Potential
Recent studies have explored the antitumor activity of similar sulfonamide compounds. They may exert cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological properties. The following table summarizes key modifications and their effects on activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiophene | Enhanced antimicrobial potency |
| Variation in nitro group | Increased anti-inflammatory effects |
| Morpholine ring alterations | Improved solubility and bioavailability |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several sulfonamide derivatives against common pathogens. This compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial assessing the anti-inflammatory properties of this compound, it was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
